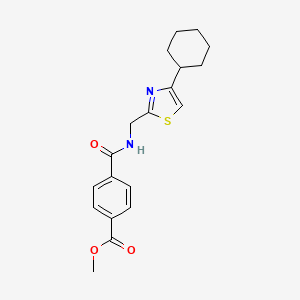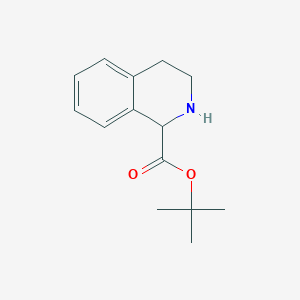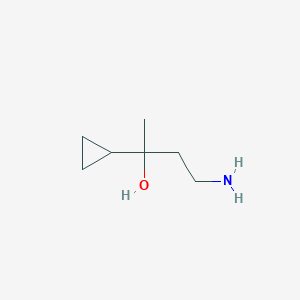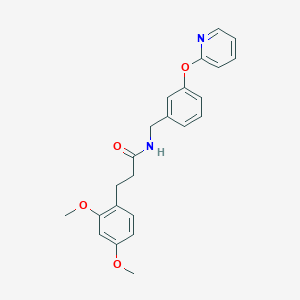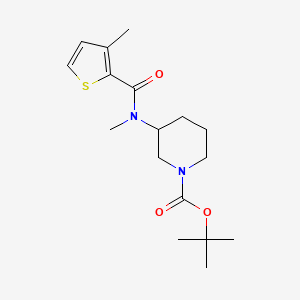![molecular formula C27H23N3O5 B2898858 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 710986-95-1](/img/no-structure.png)
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy
The furan and quinoline moieties within the compound suggest its potential use in photodynamic therapy (PDT) . Compounds with similar structures have been studied for their ability to generate reactive oxygen species when exposed to light . This property can be harnessed to target and destroy cancer cells, making it a valuable research area in oncology.
Organic Synthesis
This compound could serve as a precursor in the synthesis of various heterocyclic compounds . Its structure contains multiple reactive sites that are suitable for further chemical transformations, which can lead to the development of new organic synthesis methodologies .
Photoreactions and Photoproducts
The compound’s structure is conducive to undergoing photoreactions, leading to the formation of various photoproducts. Studying these reactions can provide insights into photochemical processes , which are relevant in fields like environmental chemistry and solar energy conversion .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrazole ring, quinoline ring, and furan ring, followed by the coupling of the three rings to form the final product.", "Starting Materials": [ "2-furanaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-phenyl-2,6-dimethyl-3,5-pyridinedicarboxylic acid", "acetic anhydride", "sodium acetate", "6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carbaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "ethyl 4-oxobutanoate", "sodium hydride", "acetic acid", "triethylamine", "N,N-dimethylformamide" ], "Reaction": [ "Condensation of 2-furanaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester", "Reaction of 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester with hydrazine hydrate to form 3-(furan-2-yl)-5-methyl-4,5-dihydropyrazole-1-carboxylic acid ethyl ester", "Cyclization of 3-(furan-2-yl)-5-methyl-4,5-dihydropyrazole-1-carboxylic acid ethyl ester with 4-phenyl-2,6-dimethyl-3,5-pyridinedicarboxylic acid in the presence of acetic anhydride and sodium acetate to form 4-[3-(furan-2-yl)-5-(4-phenyl-2,6-dimethyl-3,5-pyridinediyl)-3,4-dihydropyrazol-2-yl]-3-oxobutanoic acid ethyl ester", "Reduction of 6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carbaldehyde with sodium hydride and ethyl cyanoacetate to form 6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid ethyl ester", "Condensation of 4-[3-(furan-2-yl)-5-(4-phenyl-2,6-dimethyl-3,5-pyridinediyl)-3,4-dihydropyrazol-2-yl]-3-oxobutanoic acid ethyl ester with 6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid ethyl ester in the presence of triethylamine and N,N-dimethylformamide to form 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid" ] } | |
Numéro CAS |
710986-95-1 |
Nom du produit |
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Formule moléculaire |
C27H23N3O5 |
Poids moléculaire |
469.497 |
Nom IUPAC |
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H23N3O5/c1-16-9-10-19-18(14-16)25(17-6-3-2-4-7-17)26(27(34)28-19)20-15-21(22-8-5-13-35-22)30(29-20)23(31)11-12-24(32)33/h2-10,13-14,21H,11-12,15H2,1H3,(H,28,34)(H,32,33) |
Clé InChI |
UAPUFADEBJNDIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CO5)C(=O)CCC(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2898777.png)
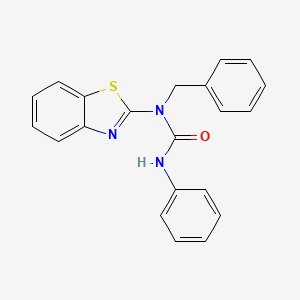
![Ethyl 2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898779.png)
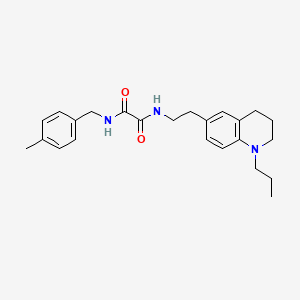
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2898782.png)
![N-(4-fluorobenzyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2898783.png)
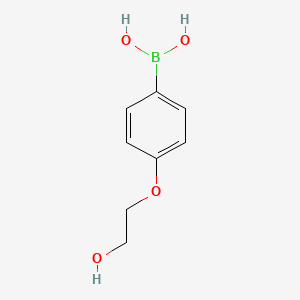
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid](/img/structure/B2898785.png)
